CYM 5541
概要
説明
科学的研究の応用
ML249は、幅広い科学研究用途を持っています。
化学: スフィンゴシン-1-リン酸受容体サブタイプ3(S1P3)とそのさまざまな化学経路における役割を研究するためのツール化合物として使用されます。
生物学: S1P3が媒介するシグナル伝達メカニズムと、それが細胞機能に与える影響を理解するための生物学的研究で使用されます。
医学: 癌や炎症性疾患などのスフィンゴシン-1-リン酸シグナル伝達経路に関連する疾患の治療における潜在的な治療的用途について調査されています。
作用機序
ML249は、スフィンゴシン-1-リン酸受容体サブタイプ3(S1P3)に選択的に結合することによって作用を発揮します。この結合は、受容体のコンフォメーション変化を誘発し、下流のシグナル伝達経路を活性化します。 S1P3の活性化は、細胞の増殖、分化、生存など、さまざまな細胞プロセスを調節する上で重要な役割を果たす細胞外シグナル調節キナーゼ(ERK)のリン酸化につながります .
類似化合物の比較
類似化合物
CYM-5442: スフィンゴシン-1-リン酸受容体サブタイプ3(S1P3)の別の選択的アゴニスト。
FTY720 (フィンゴリモド): 多発性硬化症の臨床治療に使用される、スフィンゴシン-1-リン酸受容体の非選択的アゴニスト。
SEW2871: スフィンゴシン-1-リン酸受容体サブタイプ1(S1P1)の選択的アゴニスト。
独自性
ML249は、他のスフィンゴシン-1-リン酸受容体サブタイプと比較して、スフィンゴシン-1-リン酸受容体サブタイプ3(S1P3)に対する高い選択性により、独自性を持っています。 この選択性により、より標的を絞った研究と、オフターゲット効果を減らした潜在的な治療的用途が可能になります .
生化学分析
Biochemical Properties
CYM 5541 plays a significant role in biochemical reactions, particularly as it interacts with the sphingosine-1-phosphate 3 receptor (S1P3R) . It is known to occupy a different chemical space in the ligand binding pocket of S1P3R than S1P does, specifically a lower hydrophobic region around transmembrane helix TM6 .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been identified as an allosteric agonist selective for the S1P3 receptor subtype . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the S1P3 receptor . As an allosteric modulator, it does not bind to the same site as the endogenous ligand (S1P), but instead binds to a different site on the receptor, which leads to changes in the receptor’s conformation and modulates its activity .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been explicitly reported in the literature. It is common practice in biomedical research to study the effects of varying dosages of a compound in animal models to understand its threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
Given its role as a modulator of the S1P3 receptor, it is likely involved in the sphingosine-1-phosphate signaling pathway .
Subcellular Localization
Given its role as a modulator of the S1P3 receptor, it is likely localized to the cell membrane where the S1P3 receptor is typically found .
準備方法
合成経路と反応条件
ML249は、一連の有機反応によって合成されます。重要なステップには、ヒドラゾン中間体の形成、続いて環化による最終生成物の形成が含まれます。合成経路には通常、次のステップが含まれます。
ヒドラゾン中間体の形成: アルデヒドまたはケトンとヒドラジンまたは置換ヒドラジンを反応させてヒドラゾンを形成します。
環化: ヒドラゾン中間体は、酸性または塩基性条件下で環化して、目的のヘテロ環式化合物を形成します。
工業生産方法
ML249の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボでの合成手順のスケールアップが含まれます。 これには、温度、圧力、溶媒の選択などの反応条件を最適化して、最終生成物の高収率と純度を確保することが含まれます .
化学反応の分析
反応の種類
ML249は、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: ML249は、還元されて、還元された誘導体を形成することができます。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が置換反応に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ酸化された誘導体を生成する可能性があり、一方、還元は、より単純な水素化された化合物を生成する可能性があります .
類似化合物との比較
Similar Compounds
CYM-5442: Another selective agonist of the sphingosine-1-phosphate receptor subtype 3 (S1P3).
FTY720 (Fingolimod): A non-selective agonist of sphingosine-1-phosphate receptors, used clinically for multiple sclerosis.
SEW2871: A selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1).
Uniqueness
ML249 is unique due to its high selectivity for the sphingosine-1-phosphate receptor subtype 3 (S1P3) compared to other sphingosine-1-phosphate receptor subtypes. This selectivity allows for more targeted studies and potential therapeutic applications with reduced off-target effects .
特性
IUPAC Name |
N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGACIWVAOUQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945128-26-7 | |
Record name | 945128-26-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is CYM5541 and what is its mechanism of action?
A: CYM5541 (also known as CYM-5541 or ML249) is a selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , ] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (sphingosine-1-phosphate), CYM5541 binds to a distinct allosteric site on the receptor. [] This binding induces a conformational change in S1PR3, leading to the activation of downstream signaling pathways. [, , ]
Q2: What makes CYM5541 selective for S1PR3?
A: Research suggests that CYM5541's selectivity arises from its unique binding interaction with the S1PR3 allosteric site. This site, characterized by the key residue Phe263, accommodates CYM5541's structure, which lacks a polar moiety commonly found in other S1PR ligands. [] This hydrophobic pocket interaction contributes to its selectivity within the S1PR family. []
Q3: What are the downstream effects of CYM5541 binding to S1PR3?
A3: CYM5541 activation of S1PR3 has been linked to several downstream effects, including:
- Increased Na+/K+ ATPase activity: CYM5541 stimulates Na+/K+ ATPase activity in HepG2 cells. This effect is abolished by S1PR3 antagonists and mimicked by other S1PR3 agonists, confirming the role of S1PR3 in this pathway. The signaling cascade involves the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), ultimately leading to increased COX-2 expression and prostaglandin E2 (PGE2) release. []
- Modulation of sensory neuron activity: CYM5541, in conjunction with an SSTR2 agonist, elicits calcium responses in mouse sensory neurons in vitro and induces pain and thermal hypersensitivity in vivo. This effect suggests a role for S1PR3 in modulating sensory neuron excitability. []
- Potential involvement in acute lung injury: Although requiring further investigation, studies suggest that CYM5541 may exacerbate lung injury by promoting pyroptosis, a form of programmed cell death, through the activation of the MAPK pathway. []
Q4: How does CYM5541 compare to other S1PR modulators, such as FTY720 (fingolimod)?
A: FTY720-P, the active metabolite of fingolimod, also interacts with S1PR3, but unlike CYM5541, it demonstrates a broader activity profile across multiple S1PR subtypes. [, ] While this broad activity contributes to FTY720-P's therapeutic effects in multiple sclerosis, it also leads to unwanted side effects, particularly cardiac-related ones, attributed to S1PR3 agonism. [] Therefore, the development of S1PR3-sparing compounds like CYM5541 is crucial for dissecting S1PR subtype-specific functions and exploring potential therapeutic applications with fewer side effects.
Q5: What are the potential applications of CYM5541 in research?
A5: As a selective S1PR3 agonist, CYM5541 is a valuable tool compound for investigating:
- The role of S1PR3 in various physiological and pathological processes: This includes exploring its involvement in sensory neuron function, [] liver regeneration, [] and potentially acute lung injury. []
- The development of novel therapeutics: Understanding the specific downstream effects of S1PR3 activation by CYM5541 could pave the way for designing targeted therapies for conditions where S1PR3 modulation shows promise, such as pain management or liver disease. [, ]
- Structure-activity relationship (SAR) studies: CYM5541 serves as a template for developing new S1PR3 modulators with improved selectivity, potency, and pharmacokinetic properties. [, ]
Q6: Are there any tools available to study the interaction between CYM5541 and its target?
A: Yes, researchers have successfully used the NanoLuc Binary Technology (NanoBIT) to study the interaction between ATG5 and ATG16L1, proteins involved in autophagy. [] This technology can be adapted to investigate real-time interactions between CYM5541 and S1PR3, providing valuable insights into the kinetics and dynamics of this interaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。